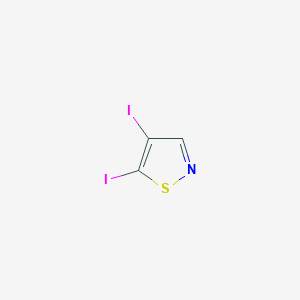

4,5-Diiodoisothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-diiodo-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HI2NS/c4-2-1-6-7-3(2)5/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGHAEUPOZIOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HI2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314696 | |

| Record name | 4,5-Diiodoisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221715-57-6 | |

| Record name | 4,5-Diiodoisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221715-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diiodoisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Diiodoisothiazole and Its Precursors

Regioselective Direct Iodination Strategies

Direct iodination of the isothiazole (B42339) ring at the C4 and C5 positions is a challenging endeavor due to the electronic nature of the heterocycle. However, several modern synthetic techniques offer potential pathways to achieve such transformations.

C-H Bond Activation and Iodination Approaches

Direct C-H bond activation is a powerful tool for the functionalization of heterocyclic systems. For the iodination of isothiazoles, this approach would ideally involve the selective cleavage of the C4-H and C5-H bonds and subsequent introduction of iodine atoms. While specific examples for the di-iodination of isothiazole at these positions are scarce, general methods for the iodination of aromatic and heteroaromatic compounds could be applied. Reagents such as N-iodosuccinimide (NIS) in the presence of a suitable catalyst or promoter are commonly employed for the iodination of electron-rich heterocycles. However, the isothiazole ring is not particularly electron-rich, which can make direct electrophilic substitution challenging.

Recent advancements in C-H activation often utilize transition metal catalysts to achieve high regioselectivity. These methods could potentially be tailored for the di-iodination of isothiazole by careful selection of catalysts, ligands, and reaction conditions.

Palladium-Catalyzed C-H Iodination Reactions

Palladium-catalyzed C-H iodination has emerged as a versatile and efficient method for the synthesis of iodoarenes and iodoheteroarenes. These reactions often employ a directing group to control the regioselectivity of the C-H activation step. For the synthesis of 4,5-diiodoisothiazole, a hypothetical approach could involve an isothiazole precursor bearing directing groups that would guide the palladium catalyst to the C4 and C5 positions.

A general palladium-catalyzed C-H iodination reaction is compatible with a wide range of heterocycles, including thiazoles, which are structurally similar to isothiazoles. These reactions often utilize molecular iodine (I₂) as the iodine source and an oxidant to regenerate the active palladium catalyst. The choice of solvent, base, and ligands is crucial for the success of these transformations.

Table 1: Illustrative Conditions for Palladium-Catalyzed C-H Iodination of Heterocycles

| Entry | Catalyst | Ligand | Oxidant | Iodine Source | Solvent | Temp (°C) |

| 1 | Pd(OAc)₂ | None | Ag₂CO₃ | I₂ | TFA | 100 |

| 2 | Pd(TFA)₂ | Ac-Ile-OH | K₂S₂O₈ | NIS | DCE | 120 |

| 3 | [Pd(µ-OAc)(2-PhPy)]₂ | None | I₂ | I₂ | AcOH | 100 |

This table presents a summary of conditions used in various palladium-catalyzed C-H iodination reactions of heterocyclic compounds and is for illustrative purposes only, as specific application to this compound is not reported.

Applications of Hypervalent Iodine Reagents in Isothiazole Functionalization

Hypervalent iodine reagents have gained prominence as powerful and environmentally benign oxidizing agents and sources of electrophilic iodine in organic synthesis. rsc.org These reagents are utilized in a variety of transformations, including the iodination of aromatic and heteroaromatic compounds. In the context of isothiazole functionalization, hypervalent iodine reagents could serve as effective iodinating agents, potentially leading to the formation of this compound under mild reaction conditions.

Commonly used hypervalent iodine(III) reagents for iodination include phenyliodine diacetate (PIDA) in the presence of iodine, or iodosylbenzene with appropriate additives. These reagents can generate highly electrophilic iodine species in situ, which can then react with the isothiazole ring. The regioselectivity of such reactions would be influenced by the substitution pattern on the isothiazole precursor and the specific hypervalent iodine reagent employed. While their application in the synthesis of various heterocycles is well-established, specific examples leading to this compound are not readily found in the literature. rsc.org

Ring-Forming Syntheses towards Diiodoisothiazole Systems

An alternative to the direct functionalization of a pre-formed isothiazole ring is the construction of the di-iodinated isothiazole system through a ring-forming reaction from appropriately substituted acyclic precursors.

Intramolecular Cyclization Pathways for Isothiazole Ring Formation

The synthesis of the isothiazole ring can be achieved through the intramolecular cyclization of a precursor that already contains the necessary carbon, nitrogen, and sulfur atoms, as well as the iodine substituents at the desired positions. A hypothetical precursor for the synthesis of this compound could be a di-iodinated β-thio-α,β-unsaturated aldehyde or ketone oxime. The cyclization of such a precursor would involve the formation of the N-S bond to close the isothiazole ring.

This strategy offers the advantage of installing the iodine atoms at an early stage, thus avoiding potential issues with regioselectivity in the direct iodination of the heterocyclic core. The success of this approach would depend on the stability of the di-iodinated acyclic precursor and the efficiency of the cyclization step.

(4+1)-Heterocyclization Approaches to Substituted Isothiazoles

(4+1)-Heterocyclization is a powerful strategy for the construction of five-membered rings. In the context of isothiazole synthesis, this would involve the reaction of a four-atom component containing the C-C-C-N or C-C-S-C backbone with a single atom synthon providing the remaining sulfur or nitrogen atom, respectively. For the synthesis of this compound, a di-iodinated four-atom component would be required.

One reported (4+1) annulation approach for the synthesis of 3,5-disubstituted isothiazoles involves the reaction of β-ketodithioesters with ammonium (B1175870) acetate, where the ammonium ion acts as the one-atom nitrogen source. organic-chemistry.org Adapting this methodology for this compound would necessitate a di-iodinated β-ketodithioester precursor. The feasibility of this approach would be contingent on the synthesis and stability of such a highly functionalized starting material.

(3+2)-Heterocyclization Routes for Isothiazole Core Construction

The construction of the isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur in a 1,2-relationship, is a fundamental step. Among the most elegant and efficient methods are (3+2)-heterocyclization reactions, also known as 1,3-dipolar cycloadditions. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the five-membered ring in a concerted or stepwise fashion.

A prominent example of this approach is the reaction of nitrile sulfides (R-C≡N⁺-S⁻), serving as the 1,3-dipole, with alkynes, which act as the dipolarophile. The cycloaddition of a nitrile sulfide (B99878) to an alkyne like dimethyl acetylenedicarboxylate (B1228247) directly yields a substituted isothiazole derivative medwinpublishers.com. This method is highly valuable as it allows for the introduction of various substituents onto the isothiazole core depending on the choice of starting materials.

Table 1: Examples of (3+2)-Heterocyclization for Isothiazole Synthesis

| 1,3-Dipole | Dipolarophile | Resulting Isothiazole | Reference |

|---|---|---|---|

| Nitrile Sulfide | Dimethyl acetylenedicarboxylate | Isothiazole derivative | medwinpublishers.com |

Another innovative one-pot transformation involves the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers with a sulfur source, such as sodium sulfide (Na₂S), to produce isothiazoles with excellent functional group tolerance organic-chemistry.org.

Synthetic Transformations for Introduction of Iodine at Positions 4 and 5

Once the isothiazole ring is formed, the next critical stage is the introduction of iodine atoms at the C4 and C5 positions. This can be achieved through several strategic transformations, including halogen exchange, derivatization of pre-existing functional groups, or by drawing parallels from di-iodination precedents in similar heterocyclic systems.

Halogen Exchange Reactions for Diiodoisothiazole Synthesis

Halogen exchange, particularly the Finkelstein reaction, is a powerful and widely used method for synthesizing iodoalkanes and iodoarenes. manac-inc.co.jp This Sₙ2 reaction involves treating a chloro- or bromo-substituted compound with an alkali iodide, such as sodium iodide (NaI) or potassium iodide (KI), in a polar solvent like acetone (B3395972) or acetonitrile (B52724) manac-inc.co.jp. The equilibrium is driven towards the product by the precipitation of the less soluble sodium chloride or sodium bromide.

For the synthesis of this compound, this methodology would be applied to a 4,5-dichloro- or 4,5-dibromoisothiazole precursor. The greater reactivity of the corresponding iodinated derivative makes this an important transformation science.gov. While specific examples for diiodoisothiazole are not prevalent in the immediate literature, the principles of halogen exchange reactions are well-established for a wide range of haloaromatic compounds, where a less reactive aryl chloride can be converted to a more reactive aryl iodide science.govgoogle.com. Catalysis with metal complexes can be employed to facilitate these exchanges on less activated substrates science.gov.

Table 2: General Conditions for Finkelstein Halogen Exchange

| Substrate | Reagent | Solvent | Key Feature |

|---|---|---|---|

| Alkyl/Aryl Chloride | NaI | Acetone | Precipitation of NaCl drives reaction |

| Alkyl/Aryl Bromide | KI | Acetonitrile | Formation of less soluble KBr |

Derivatization of Pre-functionalized Isothiazole Rings

An alternative strategy involves starting with an isothiazole ring that already bears functional groups at the 4 and 5 positions, which can then be converted into iodo groups. Common precursors for such transformations are amino groups (-NH₂). The synthesis of isothiazoles with amino and other functional groups at the 4 and 5 positions has been described nih.gov.

The conversion of an aromatic amino group to an iodo group is classically achieved via the Sandmeyer reaction. This two-step process involves:

Diazotization: The primary amino group is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt (-N₂⁺).

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI), which displaces the dinitrogen gas to yield the aryl iodide.

Applying this sequence to a 4,5-diaminoisothiazole precursor would provide a direct route to this compound. The synthesis of 4,5-diaminoisothiazole has been reported, making it a viable starting material for this derivatization approach umich.edu.

Di-iodination Precedents from Related Heterocyclic Systems

While direct di-iodination of the parent isothiazole ring may be challenging, precedents from related five-membered heterocyclic systems like pyrazoles and thiophenes provide valuable insight into the feasibility of such reactions. Thiophene (B33073) and pyrazole (B372694) scaffolds are known to undergo electrophilic iodination.

For instance, a convenient and environmentally friendly method for the iodination of pyrazole derivatives utilizes the in-situ formation of nitrogen triiodide sciforum.net. This method has been shown to be a rapid and inexpensive procedure for introducing iodine onto the pyrazole ring sciforum.net. Furthermore, the iodination of organic compounds, including various heterocycles, can be achieved using elemental iodine or iodide salts in the presence of an oxidizing agent mdpi.com. Systems like ammonium iodide (NH₄I) with oxone as the oxidant have been used for the di-iodination of alkynes, proceeding through a cyclic iodonium (B1229267) intermediate mdpi.com.

These examples from related heterocyclic systems suggest that direct electrophilic di-iodination of an activated isothiazole ring or iodination of pre-functionalized thiophene- and pyrazole-based starting materials could be viable, albeit potentially challenging, routes to explore for the synthesis of this compound nih.govorientjchem.org.

Reactivity and Mechanistic Investigations of 4,5 Diiodoisothiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4,5-Diiodoisothiazole

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for functionalizing aromatic compounds. This reaction typically proceeds via a two-step mechanism involving the formation of a negatively charged Meisenheimer intermediate. diva-portal.org For an SNAr reaction to occur, the aromatic ring generally requires activation by strong electron-withdrawing groups. diva-portal.org

In the context of this compound, the isothiazole (B42339) ring itself is electron-deficient, which can facilitate nucleophilic attack. The two iodine atoms act as leaving groups. The reaction pathway involves the attack of a nucleophile on one of the carbon atoms bearing an iodine atom, leading to the formation of a Meisenheimer-like intermediate. Subsequent departure of the iodide ion restores the aromaticity of the isothiazole ring.

Recent studies have explored directed SNAr reactions, which can proceed without the need for strong electron-withdrawing groups on the aromatic substrate. rsc.org While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general principles of SNAr on halogenated heterocycles suggest that it would be reactive towards strong nucleophiles. For instance, the reaction of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with nucleophiles proceeds via intermolecular cyclization through nucleophilic substitution of the halogen. nih.gov This indicates that halogenated thiazoles and related heterocycles are susceptible to this type of reaction.

It is important to note that some SNAr reactions may proceed through a concerted mechanism (cSNAr) rather than the classical two-step process. nih.gov In a cSNAr mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step.

Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. bohrium.commdpi.com These reactions have seen extensive development and are widely used in the synthesis of pharmaceuticals and materials. mdpi.commdpi.com

Palladium-Catalyzed Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. nih.gov This reaction is known for its mild conditions and high tolerance of various functional groups. nih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. nih.gov

For this compound, a sequential Suzuki-Miyaura coupling can be performed. By controlling the reaction conditions, it is possible to selectively substitute one iodine atom at a time. For instance, in a related compound, 3,5-dichloro-1,2,4-thiadiazole, reaction with arylboronic acids at room temperature resulted in monosubstitution, while reaction at higher temperatures led to disubstitution. nih.gov This suggests that a similar stepwise approach could be applied to this compound to synthesize unsymmetrical 4,5-disubstituted isothiazoles.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | THF | 60 °C | researchgate.net |

| Pd(0)/C | - | Alcoholic Solvents | - | organic-chemistry.org |

Palladium-Catalyzed Sonogashira Coupling Applications

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction is a cornerstone in the synthesis of aryl-alkynes and conjugated enynes. mdpi.com While often a copper co-catalyst is used, copper-free systems have been developed to avoid issues like homocoupling of the alkyne. nih.gov

A general procedure for a copper- and base-free Sonogashira coupling involves reacting the iodoarene with an alkyne in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, in an ionic liquid as the solvent at a mild temperature of 55 °C. nih.gov This methodology has been shown to produce good to excellent yields for a variety of aryl iodides. researchgate.net Given the reactivity of aryl iodides in this reaction, this compound is expected to be a suitable substrate for Sonogashira coupling, allowing for the introduction of two different alkyne moieties in a stepwise manner.

Table 2: Typical Sonogashira Coupling Reaction Components

| Component | Role | Example | Reference |

|---|---|---|---|

| Palladium Catalyst | Primary Catalyst | PdCl₂(PPh₃)₂ | nih.gov |

| Co-catalyst (optional) | Enhances Reactivity | Copper Iodide | mdpi.com |

| Solvent | Reaction Medium | Ionic Liquid | nih.gov |

Other Transition Metal-Catalyzed Coupling Methodologies

Beyond palladium, other transition metals like nickel, copper, and rhodium are also effective catalysts for various cross-coupling reactions. ustc.edu.cnnih.gov For instance, organoindium reagents have been used in transition metal-catalyzed cross-couplings, showing a wide tolerance to functional groups. rsc.orgdntb.gov.ua Nickel-catalyzed cross-coupling reactions are particularly useful for coupling with unreactive aryl electrophiles. ustc.edu.cn

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a key method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. ustc.edu.cn This reaction could potentially be applied to this compound to introduce amino substituents. Furthermore, copper-catalyzed reactions, such as the Ullmann reaction for biaryl synthesis and amidation of vinyl halides, demonstrate the versatility of other transition metals in cross-coupling chemistry. ustc.edu.cnresearchgate.net

Radical Reactions and Reaction Mechanisms Involving Diiodoisothiazoles

Radical reactions involve species with unpaired electrons and typically proceed through a three-step mechanism: initiation, propagation, and termination. youtube.comkhanacademy.org In the initiation step, a radical is formed, often through the homolytic cleavage of a bond by heat or light. youtube.com The propagation phase consists of a chain reaction where the radical reacts to form a new bond and another radical. youtube.com The reaction concludes with the termination step, where radicals combine to form a stable molecule. youtube.com

While specific research on the radical reactions of this compound is not prevalent in the provided search results, the carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an isothiazolyl radical. This radical could then participate in various propagation steps, such as abstracting a hydrogen atom or adding to a double bond.

The reactivity and selectivity of radical halogenation can be influenced by the stability of the resulting radical and the reaction conditions. youtube.com For instance, bromination is generally more selective than chlorination. youtube.com

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (SEAr) is a fundamental organic reaction where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The mechanism involves the attack of the aromatic ring's π-electrons on the electrophile to form a positively charged intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity. masterorganicchemistry.com

Key SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The isothiazole ring is an electron-deficient aromatic system, which generally deactivates it towards electrophilic attack compared to benzene. The presence of two deactivating iodine atoms would further decrease the ring's reactivity. Therefore, this compound is expected to be relatively unreactive towards electrophilic aromatic substitution. Any substitution would likely require harsh reaction conditions.

The directing effect of substituents on the aromatic ring plays a crucial role in determining the position of electrophilic attack. wikipedia.org In the case of this compound, the positions available for substitution are limited, and the electronic properties of the isothiazole ring and the iodine atoms would govern the regioselectivity of any potential SEAr reaction.

Functionalization at Unsubstituted Positions of the Isothiazole Core

The isothiazole ring, while aromatic, exhibits distinct reactivity at its unsubstituted carbon positions. In the case of this compound, the only available position for direct functionalization is C-3. However, direct electrophilic substitution at this position is generally difficult for isothiazoles. Therefore, functionalization is more commonly achieved through the synthesis of precursors already bearing the desired substituent at the C-3 position, followed by the formation of the isothiazole ring, or by modification of a pre-existing functional group at C-3.

One plausible strategy for introducing functionality at the C-3 position of a dihalogenated isothiazole involves the chemical transformation of a carbonyl derivative. Drawing analogy from the synthesis of 3-amino-4,5-dichloroisothiazole, it is conceivable that this compound-3-carboxamide could undergo a Hofmann rearrangement, or the corresponding 3-carbonyl azide (B81097) could undergo a Curtius rearrangement to yield 3-amino-4,5-diiodoisothiazole. pleiades.onlineresearchgate.net These reactions provide a viable route to introduce an amino group, which can then serve as a handle for further synthetic modifications.

Table 1: Potential Functionalization Reactions at C-3 of 4,5-Dihalogenated Isothiazoles

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| 4,5-Dichloro-1,2-thiazole-3-carboxamide | Not specified in abstract | 4,5-Dichloro-1,2-thiazol-3-amine | Hofmann Rearrangement |

While specific studies on this compound are limited, the synthesis of various 3-substituted isothiazoles suggests that a range of functional groups can be introduced. For instance, methods for the synthesis of 3-hydroxy-4,5-disubstituted isothiazoles have been developed, indicating that an oxygen-containing functionality can be present at the C-3 position. organic-chemistry.org

Ring-Opening and Rearrangement Pathways of Diiodoisothiazoles

The isothiazole ring can undergo cleavage and rearrangement under various conditions, including exposure to nucleophiles, heat, or light. The presence of two iodine atoms in this compound is expected to influence these reaction pathways, although specific studies on this compound are not widely reported.

Ring-Opening Reactions:

Nucleophilic attack is a common mode of ring-opening for isothiazoles. Bicyclic systems containing an isothiazole ring have been shown to be susceptible to ring-opening by nucleophiles such as the hydroxyl ion, leading to the formation of o-cyanodisulfides. It is plausible that this compound could undergo a similar ring-opening reaction upon treatment with strong nucleophiles. The electron-withdrawing nature of the iodine atoms may enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.

Rearrangement Pathways:

Photochemical and thermal rearrangements are well-documented for the isothiazole scaffold.

Photochemical Rearrangements: Irradiation of isothiazoles can lead to their isomerization to thiazoles. rsc.org Theoretical studies on methylisothiazoles suggest that these photochemical isomerizations can proceed through several mechanisms, including internal cyclization-isomerization, ring contraction-ring expansion, or a direct pathway involving conical intersections. rsc.org The photoisomerization of isothiazole to thiazole (B1198619) was one of the first reported phototranspositions in this heterocyclic system. taylorfrancis.com It is conceivable that this compound could undergo a similar light-induced rearrangement to a diiodothiazole derivative.

Thermal Rearrangements: Thermal rearrangements of isothiazole derivatives have also been observed. For example, the thermal rearrangement of N-alkylthiocarbamoyl or N-arylthiocarbamoyl alkylamino-4-alkylthiazoles has been studied. keio.ac.jp While this specific example involves a thiazole, it highlights the potential for thermally induced structural reorganizations in related sulfur-nitrogen heterocycles. The stability of the C-I bonds at elevated temperatures would be a critical factor in the thermal rearrangement of this compound.

The specific pathways and products of ring-opening and rearrangement reactions of this compound would likely be influenced by the reaction conditions and the nature of any attacking reagents.

Table 2: Plausible Ring-Opening and Rearrangement Reactions of Halogenated Isothiazoles

| Starting Material | Conditions | Product Type | Reaction Type |

|---|---|---|---|

| Bicyclic isothiazole systems | Hydroxyl ion | o-Cyanodisulfides | Nucleophilic Ring-Opening |

| Isothiazole | Irradiation in propylamine | Thiazole | Photochemical Rearrangement |

Spectroscopic and Structural Elucidation Techniques in 4,5 Diiodoisothiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4,5-diiodoisothiazole, ¹H NMR spectroscopy is expected to yield a single, distinct signal. This resonance corresponds to the lone proton attached to the C3 position of the isothiazole (B42339) ring. The chemical shift of this proton would likely appear in the downfield region of the spectrum, influenced by the aromatic character of the heterocyclic ring and the electronic effects of the adjacent sulfur and nitrogen atoms.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. For this compound, three unique signals are predicted, one for each carbon atom in the isothiazole ring (C3, C4, and C5). The carbons C4 and C5, being directly bonded to electronegative iodine atoms, are expected to be significantly deshielded and thus appear at a much lower field (higher ppm value) compared to the C3 carbon. This "heavy atom effect" is a characteristic feature that aids in spectral assignment.

Table 1: Predicted NMR Spectroscopic Data for this compound This table presents predicted data based on standard chemical shift theory, as specific experimental values are not available in the cited literature.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | C3-H | 7.0 - 8.5 | Singlet (s) |

| ¹³C | C3 | 140 - 155 | - |

| C4 | 80 - 100 | - | |

| C5 | 90 - 110 | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula, distinguishing it from other formulas that might have the same nominal mass.

For this compound, the molecular formula is C₃HI₂NS. HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would measure the mass of the molecular ion ([M]⁺ or [M+H]⁺). The experimentally measured mass would then be compared to the theoretically calculated monoisotopic mass. A close match (typically within 5 ppm) between the experimental and theoretical values provides unequivocal confirmation of the compound's molecular formula.

Table 2: HRMS Data for Molecular Formula Confirmation of this compound The calculated mass is based on the most abundant isotopes of each element.

| Molecular Formula | Adduct | Calculated Monoisotopic Mass (m/z) | Expected Experimental Mass (m/z) |

|---|---|---|---|

| C₃HI₂NS | [M]⁺ | 336.7890 | ~336.7890 ± 0.0017 |

X-ray Diffraction Analysis for Solid-State Molecular Architecture Determination

While a crystal structure for this compound has not been reported in the searched literature, such an analysis would provide invaluable data. It would confirm the planarity of the isothiazole ring and detail the precise lengths of the C-I, C-S, S-N, C=N, and C-C bonds. Furthermore, it would reveal the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal, offering insights into intermolecular interactions, such as halogen bonding (I···N or I···S interactions), which are common in iodine-rich heterocyclic structures.

Table 3: Structural Parameters Obtainable from X-ray Diffraction of this compound This table lists the key molecular and crystallographic data that would be determined from a single-crystal X-ray analysis.

| Parameter Type | Specific Measurement | Significance |

|---|---|---|

| Bond Lengths (Å) | C4–I, C5–I | Confirms carbon-iodine connectivity. |

| S–N, C3–N, C5–S | Defines the isothiazole ring geometry. | |

| C3–C4, C4–C5 | Details the carbon backbone of the ring. | |

| C3=N | Characterizes the imine bond within the heterocycle. | |

| Bond Angles (°) | All internal ring angles | Determines ring strain and planarity. |

| Crystallographic Data | Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating crystal unit. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," with specific peaks corresponding to the stretching and bending of different chemical bonds. These methods are crucial for identifying functional groups and confirming structural features.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the isothiazole ring and the carbon-iodine bonds. Key expected vibrations include the C-H stretching of the C3 proton, the C=N stretching of the imine group within the ring, and various ring stretching modes involving the C-S and C-C bonds. The C-I stretching vibrations would be particularly noteworthy, typically appearing in the far-infrared region (below 600 cm⁻¹) due to the heavy mass of the iodine atom.

Table 4: Predicted Key Vibrational Frequencies for this compound This table presents expected frequency ranges for the principal vibrational modes. Specific experimental data is not available in the searched literature.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|

| C3–H Stretch | 3050 - 3150 | IR, Raman |

| C=N Stretch | 1550 - 1650 | IR, Raman |

| Isothiazole Ring Skeletal Vibrations | 1300 - 1500 | IR, Raman |

| C–S Stretch | 600 - 800 | Raman (stronger) |

| C–I Stretch | 500 - 600 | IR, Raman (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is used to study molecules containing chromophores, which are typically systems of conjugated π-electrons.

The isothiazole ring in this compound constitutes a chromophore. The UV-Vis spectrum is expected to display absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally the most intense. The n→π* transitions, involving a non-bonding electron (from nitrogen or sulfur) being promoted to a π* antibonding orbital, are typically weaker. The presence of iodine atoms, which act as auxochromes, is expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted isothiazole.

Table 5: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy This table outlines the types of electronic transitions anticipated for the compound.

| Transition Type | Involved Orbitals | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | 250 - 350 | High |

| n → π | Non-bonding to π antibonding | 300 - 400 | Low |

In-depth Theoretical and Computational Analysis of this compound Remains an Unexplored Frontier in Chemical Research

Despite a comprehensive search of scientific literature, detailed theoretical and computational studies specifically focusing on the chemical compound this compound are not publicly available. As a result, a thorough analysis of its electronic structure, reaction mechanisms, and intermolecular interactions from a computational perspective cannot be provided at this time.

While the fields of theoretical and computational chemistry have provided profound insights into the nature of countless molecules, it appears that this compound has not yet been a specific subject of in-depth investigation using these methods. The provided outline, which details a rigorous examination of the compound's properties through quantum chemical characterization, reaction mechanism analysis, molecular dynamics, and halogen bonding interactions, presupposes the existence of such dedicated research.

Searches for computational studies on this specific molecule did not yield any peer-reviewed articles or database entries containing the necessary data to populate the requested sections. While there is a body of research on related compounds, such as diiodo-triazoles or dichloro-isothiazoles, this information cannot be extrapolated to accurately describe the unique properties of this compound. The precise arrangement of atoms and the specific halogen substituents in this compound would lead to a distinct electronic structure and reactivity profile that would require its own dedicated computational analysis.

To fulfill the request as outlined, the following types of research would need to be conducted and published:

Quantum Chemical Characterization: This would involve using methods like Density Functional Theory (DFT) and ab initio calculations to determine the molecule's geometry, electron distribution, molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds, particularly the carbon-iodine and sulfur-nitrogen bonds within the isothiazole ring.

Computational Analysis of Reaction Mechanisms: Researchers would need to model potential reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, to map out the energetic pathways, identify transition states, and calculate activation energies.

Molecular Dynamics Simulations: These simulations would provide insights into the conformational flexibility of the molecule, its vibrational modes, and its behavior in different solvent environments over time.

Analysis of Halogen Bonding: Specific studies would be required to investigate the ability of the iodine atoms in this compound to act as halogen bond donors and to characterize the strength and geometry of these interactions with various halogen bond acceptors.

Without such foundational research, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy. The absence of this information highlights a potential area for future research within the field of computational chemistry and materials science, as the unique properties of halogenated heterocycles are of growing interest for applications in medicinal chemistry and materials design.

Theoretical and Computational Chemistry of 4,5 Diiodoisothiazole

Analysis of Halogen Bonding Interactions Involving 4,5-Diiodoisothiazole

Intramolecular Halogen Bond Formation

In the theoretical analysis of this compound, a significant area of investigation is the potential for intramolecular halogen bond formation. A halogen bond is a non-covalent interaction that occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen's surface, opposite to the covalent bond. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

In the this compound molecule, the two iodine atoms are covalently bonded to adjacent carbon atoms of the isothiazole (B42339) ring. This proximity raises the possibility of an intramolecular halogen bond between one of the iodine atoms and either the nitrogen or sulfur heteroatom within the same molecule. Computational studies on similarly substituted heterocyclic systems have shown that such intramolecular interactions can significantly influence molecular conformation and stability.

The feasibility of an intramolecular halogen bond in this compound depends on the molecular geometry, which dictates the distance and angle between the iodine atom (the halogen bond donor) and the nitrogen or sulfur atom (the halogen bond acceptor). Density Functional Theory (DFT) calculations are a common method used to model these interactions. These calculations can predict optimized molecular geometries, interaction energies, and key parameters such as the I···N or I···S distances and the C-I···N or C-I···S angles. An angle close to 180° is characteristic of a strong halogen bond.

For an intramolecular bond to form, the ring structure must allow the iodine and the acceptor atom to come within a distance that is less than the sum of their van der Waals radii. Theoretical calculations on related dihalogenated five-membered rings suggest that while ideal linear geometry is often constrained by the cyclic structure, stabilizing interactions can still occur. The competition between an I···N and an I···S bond would be a key aspect of the computational analysis, with the relative strengths depending on the nucleophilicity of the acceptor atoms and the steric environment.

Below is a representative table illustrating the kind of data that would be generated from a computational analysis of such intramolecular interactions, based on findings for analogous iodinated heterocyclic compounds.

| Interaction Type | Calculated Distance (Å) | Calculated Angle (°) | Interaction Energy (kcal/mol) |

| I(4)···N | 2.90 - 3.20 | 140 - 160 | -1.5 to -3.0 |

| I(5)···S | 3.10 - 3.40 | 135 - 155 | -1.0 to -2.5 |

Note: The data in this table are hypothetical and serve to illustrate typical values found in computational studies of similar heterocyclic systems. They are not experimental values for this compound.

Research Applications of 4,5 Diiodoisothiazole in Advanced Materials and Chemical Synthesis

Role as Building Blocks in the Synthesis of Electron Transport Materials

The development of high-performance organic semiconductors is crucial for the advancement of next-generation electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics. nih.govtcichemicals.comcam.ac.uk The performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor, which is influenced by the molecule's electronic structure and solid-state packing. nih.gov

Fused heterocyclic systems, such as those derived from thiazoles, are often explored for these applications due to their rigid, planar structures that can facilitate efficient intermolecular π-π overlap, a key factor for charge transport. nih.gov The isothiazole (B42339) ring, being an electron-deficient system, is an attractive core for n-type (electron-transporting) materials.

4,5-Diiodoisothiazole is a strategic precursor for synthesizing larger, conjugated systems suitable for electron transport. The two iodine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the extension of the π-conjugated system. By coupling this compound with aromatic or heteroaromatic units like thiophene (B33073), researchers can construct donor-acceptor (D-A) type molecules.

A common synthetic strategy involves the sequential or one-pot double cross-coupling reaction of this compound with stannylated or boronylated heterocycles. For instance, reaction with 2-tributylstannylthiophene could yield a dithienyl-isothiazole derivative. This annulation extends the conjugation, and the resulting material's electronic properties can be fine-tuned by further substitution on the thiophene rings.

Table 1: Potential Cross-Coupling Reactions for Electron Transport Material Synthesis

| Reaction Type | Coupling Partner Example | Potential Product Scaffold |

| Suzuki Coupling | Thiophene-2-boronic acid | Dithienoisothiazole |

| Stille Coupling | 2-(Tributylstannyl)thiophene | Dithienoisothiazole |

| Sonogashira Coupling | Trimethylsilylacetylene | Diethynylisothiazole |

Utility as Ligands in Transition Metal-Catalyzed Reactions

Heterocyclic compounds containing nitrogen and sulfur are widely used as ligands in transition metal catalysis. researchgate.net The lone pair of electrons on the nitrogen atom of the isothiazole ring allows it to coordinate with transition metals, such as palladium, copper, and nickel. researchgate.net This coordination can influence the metal center's electronic properties and steric environment, thereby modulating its catalytic activity and selectivity.

While the coordination chemistry of the parent isothiazole and other derivatives has been explored, the specific use of this compound as a ligand is less common. researchgate.net The presence of two bulky and electron-withdrawing iodine atoms at the C4 and C5 positions would significantly impact its properties as a ligand. These substituents would decrease the electron density on the isothiazole ring, potentially weakening the N-metal coordination bond compared to non-halogenated analogs. However, this electronic modification could also be beneficial in certain catalytic cycles where ligand dissociation is a key step.

Furthermore, the iodine atoms themselves could participate in secondary interactions with the metal center or other ligands, potentially leading to unique catalytic behavior. The primary utility of this compound in this context, however, remains as a substrate for cross-coupling reactions rather than as a directing ligand. rsc.orgyoutube.com

Application in Scaffold-Hopping Strategies for Heterocyclic Chemistry

Scaffold hopping is a prominent strategy in medicinal chemistry used to design new molecules by replacing a central core structure (scaffold) of a known active compound with a different one, while maintaining the original orientation of key binding substituents. acs.org This approach is used to discover novel intellectual property, improve pharmacokinetic properties, or circumvent toxicity issues associated with the original scaffold.

The isothiazole ring can be considered a bioisostere for other five-membered aromatic heterocycles like thiazole (B1198619), pyrazole (B372694), or even a phenyl ring in certain contexts. cambridgemedchemconsulting.comnih.govcambridgemedchemconsulting.com Bioisosteric replacement aims to create a new molecule with similar biological properties to the parent compound by exchanging an atom or group with an alternative that has broadly similar physical or chemical properties. cambridgemedchemconsulting.comdrughunter.com

The this compound scaffold offers a unique platform for this purpose. Starting with this building block, the iodine atoms can be replaced using cross-coupling chemistry to install the necessary pharmacophoric groups at the 4- and 5-positions. This allows medicinal chemists to mimic the substitution pattern of a different parent scaffold. For example, an isothiazole core could be used to replace an imidazopyridine scaffold to improve metabolic stability by blocking a site of metabolism. The isothiazole's distinct electronic nature and hydrogen bonding capacity compared to other heterocycles can lead to altered target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. rsc.orgrsc.org

Table 2: Bioisosteric Features of the Isothiazole Ring

| Property | Description | Potential Advantage in Scaffold Hopping |

| Electronic Nature | Electron-withdrawing due to electronegative N and S atoms. | Can alter binding interactions (e.g., dipole-dipole, hydrogen bonds) compared to more electron-rich rings. |

| Size and Shape | Planar, five-membered ring. | Can mimic the core geometry of other common heterocyclic scaffolds found in bioactive molecules. |

| Metabolic Stability | Generally stable to oxidative metabolism. | May offer improved pharmacokinetic profile compared to more labile scaffolds. |

| Synthetic Accessibility | The 4,5-diiodo substitution allows for versatile functionalization. | Enables the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. |

Precursors for the Synthesis of Complex Fused Heterocyclic Systems

The adjacent di-iodo substitution pattern of this compound makes it an exceptional precursor for the synthesis of fused heterocyclic systems through annulation reactions. The two iodine atoms provide handles for double cross-coupling reactions, allowing for the construction of new rings fused to the isothiazole core.

Palladium-catalyzed reactions are particularly effective for this purpose. uni-rostock.dedntb.gov.uamdpi.com For example, a double Sonogashira coupling with a terminal di-alkyne can be used to construct a thieno[4,5-d]isothiazole or a related fused system. The Sonogashira reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts. wikipedia.orgjk-sci.comyoutube.commdpi.com

The regioselectivity of these reactions can often be controlled. Studies on similar dihaloisothiazoles, such as 3,5-dichloroisothiazole-4-carbonitrile, have shown that the halogen at the C-5 position is typically more reactive in Suzuki coupling reactions than the halogen at the C-3 position. rsc.org This differential reactivity could potentially be exploited in a stepwise fashion with this compound to build complex, unsymmetrical fused systems.

Example of a Proposed Cyclization Reaction: A double Sonogashira coupling of this compound with a protected bis-alkyne, followed by a deprotection and cyclization step, could yield novel fused heterocycles. Similarly, a double Suzuki-Miyaura coupling with a bifunctional boronic acid derivative could be employed. nih.govmdpi.comnih.gov These strategies open pathways to previously inaccessible heterocyclic scaffolds. organic-chemistry.org

Design and Synthesis of Novel Functional Molecules based on Diiodoisothiazole Scaffolds

The design of novel functional molecules relies on the strategic selection of core building blocks that impart desired properties and allow for synthetic diversification. The this compound scaffold is a valuable platform for such designs due to the combination of the inherent properties of the isothiazole ring and the synthetic flexibility offered by the di-iodo substitution.

Design Considerations:

Electronic Properties: The electron-deficient nature of the isothiazole ring is a key design element for materials in organic electronics, where it can promote electron transport. wikipedia.org

Structural Rigidity: The planar, aromatic isothiazole core provides a rigid scaffold, which is advantageous for minimizing conformational flexibility. This is beneficial in drug design for improving binding affinity to biological targets and in materials science for promoting ordered molecular packing.

Synthetic Versatility: The two iodine atoms are key to its utility. They allow for the programmed introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions. youtube.com This enables the creation of libraries of molecules for screening in drug discovery or for tuning the optoelectronic properties of materials.

Synthesis of Functional Molecules: For example, in the design of a new kinase inhibitor, a researcher might use the this compound core to mimic a known hinge-binding motif. One iodine could be replaced with a solubilizing group via a Suzuki coupling, while the other is functionalized through a Sonogashira coupling to introduce a side chain that probes a deeper pocket of the enzyme. This modular approach allows for systematic exploration of the chemical space around the isothiazole scaffold to optimize biological activity.

Q & A

Q. What are the established synthetic routes for 4,5-diiodoisothiazole, and how do reaction conditions influence yield and purity?

The synthesis of halogenated isothiazoles, such as this compound, typically involves electrophilic iodination of the parent isothiazole ring. Key methodologies include:

- Halogenation via electrophilic substitution : Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or DMSO) under reflux. Temperature and stoichiometry critically affect regioselectivity and byproduct formation .

- Metal-mediated coupling : Palladium-catalyzed cross-coupling reactions with iodinating agents, though this requires pre-functionalized substrates .

Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Electrophilic iodination | 60–75 | >95% | NIS, DMF, 80°C, 12 h |

| Metal-mediated coupling | 40–55 | 85–90% | Pd(OAc)₂, KI, 100°C |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

- ¹H/¹³C NMR : The absence of protons on C4 and C5 (due to iodine substitution) results in simplified splitting patterns. Heavy iodine atoms induce significant deshielding in adjacent carbons (C3 and C6: δ ~150–160 ppm) .

- IR : Strong C-I stretching vibrations appear at 550–600 cm⁻¹, absent in non-iodinated analogs .

- Mass Spectrometry : Characteristic isotopic patterns (due to two iodine atoms) with [M]⁺ peaks split at m/z 330 (I = 127) and 332 (I = 129) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Structural variability : Minor substituent changes (e.g., -NO₂ vs. -NH₂) alter electronic properties and binding affinities .

- Assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines (eukaryotic vs. prokaryotic models) impact bioavailability .

Methodological Approach :- Perform comparative dose-response assays under standardized conditions.

- Use computational docking (e.g., AutoDock Vina) to predict binding modes against target enzymes (e.g., glucosamine-6-phosphate synthase) .

Q. How can reaction pathways be optimized to minimize byproducts in this compound synthesis?

Common byproducts include mono-iodinated isomers and ring-opened thioamides. Optimization strategies:

- Temperature control : Lower temperatures (≤60°C) reduce radical-mediated side reactions .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance regioselectivity by polarizing the isothiazole ring .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively separates diiodinated products from mono-iodinated impurities .

Q. What mechanistic insights explain the inhibitory activity of this compound against NLRP3 inflammasome?

The compound’s bioactivity may involve:

- Electrophilic modulation : Iodine atoms disrupt cysteine-mediated NLRP3 activation by covalently binding to critical thiol groups .

- Lipid membrane interaction : Hydrophobic isothiazole rings integrate into lipid bilayers, impairing ASC speck formation .

Experimental Validation :- Cellular assays : Measure IL-1β secretion in LPS-primed macrophages treated with this compound (IC₅₀ ~10 µM) .

- Molecular dynamics : Simulate interactions between the compound and NLRP3’s NACHT domain .

Q. How do crystallographic studies inform the solid-state stability of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Halogen bonding : I···N/I···S interactions stabilize crystal lattices, reducing hygroscopicity .

- Thermal stability : Derivatives with planar conformations (e.g., coplanar iodine atoms) exhibit higher melting points (>200°C) .

Key Data :

| Derivative | Space Group | Melting Point (°C) | Halogen Bond Length (Å) |

|---|---|---|---|

| This compound | P2₁/c | 215 | I···N: 3.12 |

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Identify reactive sites : Iodine atoms act as directing groups, favoring C3 functionalization in Suzuki-Miyaura couplings .

- Predict activation energies : Transition states for oxidative addition steps (e.g., Pd insertion into C-I bonds) are lower than for brominated analogs .

Methodological Guidelines

- Synthesis : Prioritize electrophilic iodination for scalability (>60% yield) .

- Characterization : Combine NMR (¹³C for regiochemical confirmation) and HRMS for unambiguous identification .

- Bioactivity : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.